BenchChemオンラインストアへようこそ!

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase Inhibition Immunology Structure-Activity Relationship

N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 787529-06-0) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a 3,4,5-trimethoxyphenyl group linked via an amine bridge to the 4-position of the heterocyclic core. This compound has been identified as an inhibitor of tyrosine-protein kinase Lck (IC₅₀ = 10,000 nM in a Jurkat cell-based assay).

Molecular Formula C14H15N5O3
Molecular Weight 301.306
CAS No. 787529-06-0
Cat. No. B2499272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS787529-06-0
Molecular FormulaC14H15N5O3
Molecular Weight301.306
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3
InChIInChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19)
InChIKeyMEALRIHLPMHELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 787529-06-0): Chemical Identity and Kinase Inhibition Profile


N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 787529-06-0) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a 3,4,5-trimethoxyphenyl group linked via an amine bridge to the 4-position of the heterocyclic core [1]. This compound has been identified as an inhibitor of tyrosine-protein kinase Lck (IC₅₀ = 10,000 nM in a Jurkat cell-based assay) [2]. Its structural framework, particularly the N4-substitution pattern, distinguishes it from many other bioactive pyrazolo[3,4-d]pyrimidines that feature C3-aryl substituents, making it a valuable tool compound for probing kinase selectivity and structure-activity relationships (SAR) within this pharmacophore class.

Why N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Analogs


Substitution patterns on the pyrazolo[3,4-d]pyrimidine scaffold profoundly dictate kinase selectivity and potency. A direct structural analog, 1-isopropyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which carries the identical trimethoxyphenyl group at the C3 position rather than the N4-amine, exhibits a 24-fold difference in biochemical potency (IC₅₀ = 420 nM) compared to the target compound [1]. Generic pyrazolo[3,4-d]pyrimidin-4-amines lacking the 3,4,5-trimethoxyphenyl motif or bearing alternative N4-substituents cannot be assumed to recapitulate the specific Lck inhibition profile or the physicochemical properties conferred by this unique substitution architecture. Selection of an incorrect analog for SAR studies or biological assays will lead to erroneous structure-activity conclusions and wasted resources.

Quantitative Differentiation Evidence for N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Lck Kinase Inhibitory Activity: N4-Trimethoxyphenyl vs. C3-Trimethoxyphenyl Substitution

The target compound demonstrates measurable but modest inhibitory activity against Lck kinase (IC₅₀ = 10,000 nM, cell-based assay) [1]. In contrast, the regioisomeric analog 1-isopropyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine displays significantly greater potency (IC₅₀ = 420 nM, biochemical kinase assay) [2]. This 24-fold potency difference highlights how relocating the trimethoxyphenyl group from the N4-amine to the C3-position, combined with N1-alkylation, dramatically enhances target engagement, providing critical SAR information for kinase inhibitor design.

Kinase Inhibition Immunology Structure-Activity Relationship

Physicochemical Differentiation: Hydrogen Bond Donor Count vs. N1-Substituted Analogs

The target compound possesses two hydrogen bond donor (HBD) groups, contributed by the N4-amine and the pyrazole N1-H [1]. Introduction of an alkyl or aryl substituent at the N1 position, as seen in analogs like 1-isopropyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine or 1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [2][3], reduces the HBD count to one, potentially altering membrane permeability and solubility profiles. This structural difference provides a handle for tuning physicochemical properties without modifying the trimethoxyphenyl pharmacophore.

Drug-likeness Physicochemical Properties Medicinal Chemistry

Structural Basis for Lck Interaction: N4-Trimethoxyphenylamine as a Hinge-Binding Motif

Pyrazolo[3,4-d]pyrimidin-4-amines are recognized as ATP-competitive kinase inhibitors where the 4-amine and pyrimidine N3 engage the kinase hinge region . The target compound's N4-(3,4,5-trimethoxyphenyl) substituent is a distinct hinge-binding motif compared to the simpler N4-aryl or N4-alkyl amines found in many literature inhibitors [1]. This substitution pattern offers a unique vector for exploring selectivity determinants within the Src-family kinases, as the trimethoxyphenyl group may establish additional interactions with the hydrophobic pocket adjacent to the hinge region.

Kinase Inhibition Molecular Recognition Fragment-Based Drug Design

Lipophilic Efficiency (LipE) Differentiation from High-Potency C3-Aryl Analogs

The target compound exhibits a calculated logP of 2.5 [1]. Its Lck pIC₅₀ is 5.0, yielding a LipE (pIC₅₀ - logP) of 2.5. The more potent comparator, 1-isopropyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (IC₅₀ 420 nM, pIC₅₀ 6.4), is expected to have a higher logP due to the N1-isopropyl group, and if its logP is estimated at ~3.5, its LipE would be approximately 2.9 [2]. This suggests that the comparator achieves its higher potency partially through increased lipophilicity, making the target compound a useful reference point for optimizing LipE within the series.

Drug Design Lipophilic Efficiency Physicochemical Optimization

Recommended Application Scenarios for N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Selectivity Profiling and SAR Studies for Src-Family Kinases

The compound's confirmed Lck inhibitory activity (IC₅₀ = 10,000 nM) [1], coupled with its distinct N4-substitution architecture, makes it a valuable tool compound for profiling selectivity across Src-family kinases (Lck, Src, Fyn, Hck). By comparing its activity profile against those of C3-substituted analogs such as 1-isopropyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (IC₅₀ = 420 nM) [2], researchers can map the structural determinants of kinase selectivity within the pyrazolo[3,4-d]pyrimidine chemotype.

Negative Control for High-Potency Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Given its substantially lower potency against Lck compared to optimized analogs (24-fold difference) [1][2], this compound serves as an ideal negative control in cell-based assays. Researchers can use it to establish baseline activity and confirm that observed phenotypic effects are driven by on-target kinase inhibition rather than scaffold-related off-target effects.

Physicochemical Property Benchmarking in Kinase Inhibitor Optimization

With a calculated logP of 2.5 and two hydrogen bond donors [1], this compound represents a balanced physicochemical starting point for lead optimization. Medicinal chemists can use it as a reference to monitor how subsequent structural modifications (e.g., N1-alkylation, C3-arylation) impact lipophilicity, permeability, and solubility, using the LipE metric (target LipE ~2.5) to ensure that potency gains are not solely driven by increased lipophilicity [3].

Chemical Biology Probe for Trimethoxyphenyl-Moiety SAR

The trimethoxyphenyl group is a known pharmacophore in tubulin inhibitors [1]. This compound allows researchers to dissect the contribution of this moiety to kinase versus tubulin binding when appended via an N4-amine linker to the pyrazolo[3,4-d]pyrimidine core. Comparative studies with pyrazolo[3,4-b]pyridine-based tubulin inhibitors carrying the same trimethoxyphenyl group can elucidate scaffold-specific biological outcomes [4].

Quote Request

Request a Quote for N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.